2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile
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Overview
Description
2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Insecticidal Activity
A study by Xu et al. (2017) synthesized and characterized a series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety. Some derivatives displayed significant antifungal activities and insecticidal activity. For instance, one derivative exhibited 78.6% and 76.4% inhibition rates against Rhizotonia erealis and Helminthosporium maydis, respectively, at a concentration of 50 μg/mL. Another compound showed over 95% mortality at 500 μg/mL against Plutella xylostella (Xu et al., 2017).
Anticancer Effects
Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonylamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound exhibiting potent anticancer effects. Alkylurea moiety was used to replace the acetamide group, resulting in derivatives with significant antiproliferative activities against human cancer cell lines. These compounds also showed reduced acute oral toxicity and maintained inhibitory activity against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Synthesis and Structural Analysis
El-Kurdi et al. (2021) discussed the synthesis of triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, using N-chlorosuccinimide (NCS) for hydrazones under mild conditions. These compounds were characterized using various techniques like NMR, FTIR, MS, and X-ray diffraction, offering insights into their structural properties (El-Kurdi et al., 2021).
Herbicidal Activity
Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the potential use of such compounds in agricultural applications (Moran, 2003).
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[6-(4-methylpiperidin-1-yl)sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-11-4-7-17(8-5-11)23(21,22)12-2-3-13-16-19(9-6-15)14(20)18(13)10-12/h2-3,10-11H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWCHICADOJASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC#N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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